REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]#[C:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH:3]=1>C(OCC)(=O)C.[Pt]=O>[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH:3]=1
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Name
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4-methyl-2-(trimethylacetyl)amino-5-(1-pentynyl)-pyridine
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Quantity
|
225 mg
|
Type
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reactant
|
Smiles
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CC1=CC(=NC=C1C#CCCC)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
4.5 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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45 mg
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Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
The catalyst was removed by filtration through a Millex-HV 0.45 um
|
Type
|
FILTRATION
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Details
|
Filter Unit
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1CCCCC)NC(C(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |